Yingzhaosu D
Overview
Description
Yingzhaosu D is a bioactive natural product that has been isolated from the medicinal plant Artabotrys hexapetalus, also known as yingzhao in Chinese . This plant has long been used in Asian folk medicine to treat various symptoms and diseases, including fevers, microbial infections, ulcers, hepatic disorders, and other health problems .
Synthesis Analysis
The total synthesis of Yingzhaosu D has been reported, starting from S-(−)-limonene . The synthesis of the diastereoisomeric Yingzhaosu D provided key information about the stereochemistry of the product .Molecular Structure Analysis
The molecular structure of Yingzhaosu D has been determined by spectroscopic analysis in combination with chemical degradation . It has a molecular formula of C15H26O3 .Chemical Reactions Analysis
The mechanism of action of Yingzhaosu A, a related compound, points to an iron (II)-induced degradation leading to the formation of two alkylating species, an unsaturated ketone and a cyclohexyl radical . A similar mechanism may be applicable to Yingzhaosu D, but further studies are needed to confirm this.Scientific Research Applications
Antimalarial Properties : Yingzhaosu A and its analogs, including Yingzhaosu D, have been isolated from traditional Chinese medicinal herbs and exhibit potent antimalarial activity. These compounds are of interest due to their unique peroxide-containing structures, which are crucial for their antimalarial effects (Zhou & Xu, 1994).
Synthesis and Structural Analysis : Efforts have been made to synthesize Yingzhaosu compounds, including Yingzhaosu B and its diastereoisomers, which coexist with Yingzhaosu A. The synthesis helps understand their structures and potential modifications for enhanced antimalarial activity (Xu & Xie, 2010).
Mechanism of Action : The mechanism of action of Yingzhaosu endoperoxides, such as Yingzhaosu A, involves an iron(II)-induced degradation leading to the formation of alkylating species. This mechanism is critical for their effectiveness against malaria parasites and has implications for designing new antimalarial drugs (Bailly & Hénichart, 2022).
Applications in Drug Design : Yingzhaosu A and its analogs, including Yingzhaosu D, serve as templates for the design of novel antimalarial drugs. Their unique structural features and antimalarial properties make them valuable candidates for further drug development and optimization (Szpilman et al., 2005).
Synthetic Analogues : Research has been conducted on synthesizing and evaluating the antimalarial activity of Yingzhaosu A analogues. These studies contribute to understanding the structure-activity relationships of Yingzhaosu compounds and their potential as antimalarial agents (Kim et al., 2002).
Future Directions
properties
IUPAC Name |
(E,3R,6R)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hept-4-ene-2,3,6-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-11-5-7-12(8-6-11)15(4,18)10-9-13(16)14(2,3)17/h5,9-10,12-13,16-18H,6-8H2,1-4H3/b10-9+/t12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZJOPWOCKMHSC-YJQVIICOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C=CC(C(C)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)[C@](C)(/C=C/[C@H](C(C)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Yingzhaosu D | |
CAS RN |
121067-53-6 | |
Record name | Yingzhaosu D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YINGZHAOSU D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2YF6RT7WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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